molecular formula C19H20ClN3O3S B3709635 N-{[3-chloro-4-(morpholin-4-yl)phenyl]carbamothioyl}-3-methoxybenzamide

N-{[3-chloro-4-(morpholin-4-yl)phenyl]carbamothioyl}-3-methoxybenzamide

Cat. No.: B3709635
M. Wt: 405.9 g/mol
InChI Key: KUDOVOWOPHPYQV-UHFFFAOYSA-N
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Description

N-{[3-chloro-4-(morpholin-4-yl)phenyl]carbamothioyl}-3-methoxybenzamide is a complex organic compound with a unique structure that includes a morpholine ring, a chloro-substituted phenyl group, and a methoxybenzamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-chloro-4-(morpholin-4-yl)phenyl]carbamothioyl}-3-methoxybenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 3-chloro-4-(morpholin-4-yl)aniline with thiophosgene to form the corresponding isothiocyanate. This intermediate is then reacted with 3-methoxybenzamide under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-{[3-chloro-4-(morpholin-4-yl)phenyl]carbamothioyl}-3-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-{[3-chloro-4-(morpholin-4-yl)phenyl]carbamothioyl}-3-methoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[3-chloro-4-(morpholin-4-yl)phenyl]carbamothioyl}-3-methoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access. The pathways involved can include signal transduction cascades or metabolic pathways, depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • **N-{[3-chloro-4-(morpholin-4-yl)phenyl]carbamothioyl}-4-methoxybenzamide
  • **N-{[3-chloro-4-(morpholin-4-yl)phenyl]carbamothioyl}-3-methylbutanamide

Uniqueness

N-{[3-chloro-4-(morpholin-4-yl)phenyl]carbamothioyl}-3-methoxybenzamide is unique due to its specific substitution pattern and the presence of both a morpholine ring and a methoxy group. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[(3-chloro-4-morpholin-4-ylphenyl)carbamothioyl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O3S/c1-25-15-4-2-3-13(11-15)18(24)22-19(27)21-14-5-6-17(16(20)12-14)23-7-9-26-10-8-23/h2-6,11-12H,7-10H2,1H3,(H2,21,22,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUDOVOWOPHPYQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)N3CCOCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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